molecular formula C32H19F10O4P B6416077 13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide CAS No. 1284293-46-4

13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide

Cat. No.: B6416077
CAS No.: 1284293-46-4
M. Wt: 688.4 g/mol
InChI Key: MWZHACNWPAHQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organophosphorus compound. It features a unique pentacyclic structure with multiple fluorinated phenyl groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include fluorinated benzene derivatives and phosphorus-containing reagents. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the pentacyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis would generally follow similar principles as laboratory methods, scaled up with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the hydroxy group allows for oxidation reactions, potentially forming ketones or carboxylic acids.

    Substitution: The fluorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

    Reduction: The compound can be reduced under specific conditions, altering its oxidation state and potentially breaking down the pentacyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated organophosphorus compounds.

Biology

Medicine

The compound’s fluorinated groups may make it useful in medicinal chemistry for designing drugs with enhanced metabolic stability and bioavailability.

Industry

In industry, the compound could be explored for use in materials science, particularly in the development of advanced polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its interactions with other molecules. The fluorinated phenyl groups and the phosphorus center can participate in various chemical interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved would depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 13-hydroxy-10,16-bis(4-naphthalen-2-ylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
  • 2,6-bis(3,5-dimethylphenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide

Uniqueness

The uniqueness of 13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide lies in its highly fluorinated structure and the presence of a pentacyclic framework. These features confer unique chemical properties, such as high stability and reactivity, making it a valuable compound for specialized research applications.

Properties

IUPAC Name

13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19F10O4P/c33-21-19(22(34)26(38)29(41)25(21)37)15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(32(18)46-47(43,44)45-31(15)17)20-23(35)27(39)30(42)28(40)24(20)36/h9-10H,1-8H2,(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZHACNWPAHQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C(C(=C(C(=C6F)F)F)F)F)O)C7=C(C(=C(C(=C7F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19F10O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.